molecular formula C20H27N3O4S2 B2667719 1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea CAS No. 1396854-10-6

1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

Cat. No. B2667719
CAS RN: 1396854-10-6
M. Wt: 437.57
InChI Key: ZBMTZMKYMFRWNU-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, also known as PEP005, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. PEP005 is a small molecule that has shown promising results in the treatment of various types of cancer, skin diseases, and inflammatory disorders. In

Scientific Research Applications

Anti-acetylcholinesterase Activity

A series of flexible ureas were synthesized and assessed for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking the two pharmacophoric moieties and to test compounds with greater conformational flexibility. The research found that a new flexible spacer is compatible with high inhibitory activities, and an optimal chain length allows efficient interaction between the pharmacophoric units and the enzyme's hydrophobic binding sites. This suggests potential applications in designing inhibitors for conditions like Alzheimer's disease (Vidaluc et al., 1995).

Antiulcer Activity and H2-Receptor Antagonism

Another study synthesized new urea derivatives to develop antiulcer agents. These compounds were evaluated for histamine H2-receptor antagonistic, gastric antisecretory, and gastric mucosal protective activities. The study identified several compounds as candidates for further study, indicating their potential utility in treating gastric ulcers and related conditions (Miyashita et al., 1992).

Novel Urea Derivatives as Potential Antidementia Agents

Research into novel urea derivatives showed potent inhibitory activity against acetylcholinesterase, with some derivatives demonstrating sub-micromolar range potency. These findings suggest the potential of these compounds as antidementia agents, with one compound in particular showing significant in vivo antiamnestic activity at very low doses, highlighting its therapeutic potential with minimal cholinergic side effects (Vidaluc et al., 1994).

Crystal Structure Analysis for Drug Design

The crystal structures of certain urea derivatives were analyzed, providing insight into the conformational differences that can influence drug design and development. Understanding these structures helps in predicting the behavior of similar compounds in biological systems, aiding the development of more effective therapeutic agents (Raghuvarman et al., 2014).

Synthesis Techniques for Urea Derivatives

Innovative synthesis techniques for ureas have been developed, demonstrating the potential for creating a wide range of compounds efficiently. These methods offer insights into how different urea derivatives can be synthesized, which is crucial for expanding the range of potential medicinal applications of these compounds (Thalluri et al., 2014).

properties

IUPAC Name

1-(2-phenoxyethyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c24-20(22-13-15-27-18-8-2-1-3-9-18)21-12-11-17-7-4-5-14-23(17)29(25,26)19-10-6-16-28-19/h1-3,6,8-10,16-17H,4-5,7,11-15H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMTZMKYMFRWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)NCCOC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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